N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine
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Overview
Description
N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine is a benzimidazole derivative known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of o-phenylenediamine with 2-methoxybenzyl chloride under basic conditions to form the desired benzimidazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up, such as using continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted benzimidazole compounds .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing more complex benzimidazole derivatives.
Biology: The compound exhibits significant biological activity against parasites, making it a candidate for antiparasitic drug development.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine involves several pathways:
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: A closely related compound with similar biological activities.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Another benzimidazole derivative with distinct pharmacological properties.
Uniqueness
N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine stands out due to its potent antiparasitic activity and its ability to induce apoptosis in parasites through multiple pathways. Its unique mechanism of action and broad-spectrum biological activities make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-19-14-9-5-2-6-11(14)10-16-15-17-12-7-3-4-8-13(12)18-15/h2-9H,10H2,1H3,(H2,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYQQOPAVDIMEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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